N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide
Description
N-[2-[(2E)-2-[(2-Ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is a hydrazine-based derivative featuring a 2-ethoxy-substituted benzylidene moiety and a 4-fluorobenzamide group. Its structure includes an (E)-configured hydrazone linkage, critical for molecular planarity and biological interactions. This compound belongs to a class of acylhydrazones, which are widely studied for their antimicrobial, anticancer, and insecticidal activities .
Properties
Molecular Formula |
C18H18FN3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O3/c1-2-25-16-6-4-3-5-14(16)11-21-22-17(23)12-20-18(24)13-7-9-15(19)10-8-13/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
WLYHEEBVOGYBSF-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs (Table 1) vary in substituents on the benzylidene and benzamide rings, influencing physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Melting Points : Analogues in exhibit melting points between 188–207°C, influenced by hydrogen bonding and aromatic stacking. The target compound’s 2-ethoxy group may lower melting points compared to methoxy or chloro derivatives due to reduced crystallinity .
- Spectroscopic Data :
- IR : Absence of C=S (1243–1258 cm⁻¹) in the target compound distinguishes it from thioamide derivatives (e.g., ). Strong C=O stretches (~1660–1682 cm⁻¹) confirm amide and hydrazone linkages .
- NMR : The 4-fluorobenzamide group deshields aromatic protons (δ 7.2–8.0 ppm), while the ethoxy group shows characteristic δ 1.4 (CH3) and δ 4.0 (OCH2) signals .
Toxicity and Solubility
Biological Activity
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N4O2F
- Molecular Weight : 318.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It is hypothesized that the compound binds to certain receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to apoptosis or necrosis in cancer cells.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | |
| A549 (Lung Cancer) | 12 | |
| HeLa (Cervical Cancer) | 15 |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties:
- Bacterial Inhibition : The compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 |
Case Studies
A recent case study explored the use of this compound in combination with standard chemotherapy agents. The study found that the combination therapy significantly enhanced tumor regression compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
